![molecular formula C27H33NO2S B2852059 N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide CAS No. 478041-36-0](/img/structure/B2852059.png)
N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against both Gram-positive and Gram-negative bacterial species, as well as fungal species. The antimicrobial activity is attributed to the ability of these compounds to interfere with the biosynthesis of bacterial lipids or through other mechanisms that inhibit microbial growth .
Antiproliferative Agents
These derivatives have also been evaluated for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7). Some compounds within this class have demonstrated significant activity, suggesting their potential use in cancer treatment strategies. Molecular docking studies support their effectiveness by showing good binding scores with cancer-related receptors .
Liquid Crystal Applications
Compounds related to N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide have been utilized in the development of luminescent liquid crystals (LLCs). These LLCs are designed to overcome issues related to aggregation-caused quenching while maintaining the necessary aggregation or self-organization for liquid crystal applications. This makes them suitable for use in advanced display technologies .
Aggregation-Induced Emission
The phenomenon of aggregation-induced emission (AIE) has been applied to the molecular design of liquid crystals based on derivatives of N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide . This strategy aims to create materials that exhibit luminescence when aggregated, which is a desirable property for optoelectronic devices .
Molecular Modelling
Molecular modelling techniques have been employed to study the pharmacological activities of these derivatives. By understanding the interaction of these compounds with various receptors through computational methods, researchers can predict their behavior and optimize their structures for better efficacy in their respective applications .
Drug Design and Development
The promising results from antimicrobial and antiproliferative screenings indicate that these compounds can serve as lead compounds for rational drug designing. Their molecular structures, confirmed by physicochemical properties and spectroanalytical data, provide a solid foundation for the development of new drugs with novel modes of action to treat microbial infections and cancer .
Propriétés
IUPAC Name |
N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO2S/c1-2-3-4-7-21-10-12-23(13-11-21)24-14-17-26(18-15-24)28-31(29,30)27-19-16-22-8-5-6-9-25(22)20-27/h5-6,8-9,14-21,23,28H,2-4,7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGUWIGYJKEZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

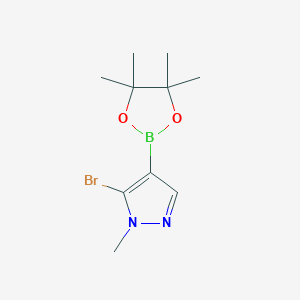
![2-{[1-(2-chloro-6-fluorophenyl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2851978.png)
![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)
![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851982.png)
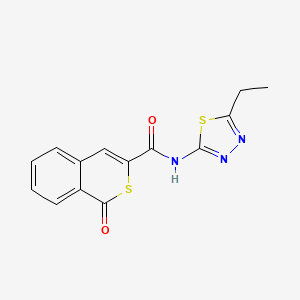
![2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2851986.png)
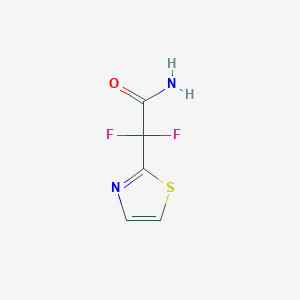
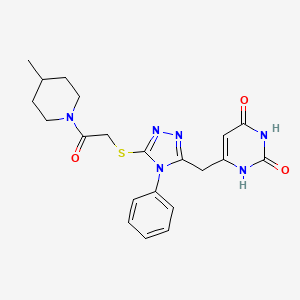
![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2851991.png)

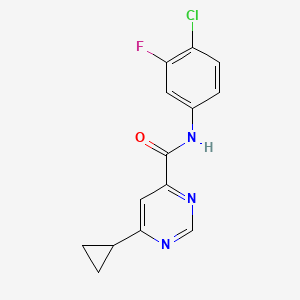
![[2-(2-Methyl-6-propan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2851995.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2851999.png)